molecular formula C11H14O2 B1272268 4-(Butan-2-yl)benzoic acid CAS No. 40912-38-7

4-(Butan-2-yl)benzoic acid

Cat. No.: B1272268
CAS No.: 40912-38-7
M. Wt: 178.23 g/mol
InChI Key: ZRWYTSGILDBAGH-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWYTSGILDBAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372988
Record name 4-(butan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40912-38-7
Record name 4-(butan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acid derivatives represent a vast and significant class of organic compounds that are the subject of extensive academic and industrial research. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more additional functional groups modifying the ring. This structural motif is a cornerstone in medicinal chemistry, materials science, and organic synthesis.

The research into substituted benzoic acids is diverse, with significant efforts focused on the development of new therapeutic agents. For instance, numerous studies have explored these derivatives as potent enzyme inhibitors. Research has identified certain para-substituted benzoic acid derivatives as effective inhibitors of protein phosphatase Slingshot, which could have therapeutic potential in cancer treatment. Similarly, other substituted benzoic acid derivatives have been investigated as inhibitors of enzymes like MtDHFR (dihydrofolate reductase from M. tuberculosis), highlighting their potential in developing new anti-tuberculosis drugs. The overarching goal of such research is often to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. researchgate.netnih.govgoogle.comgoogle.com

Furthermore, theoretical studies on substituted benzoic acids are common, investigating aspects like the energetics of O–H bond cleavage and the influence of different substituents on the physical and chemical properties of the molecule. These computational studies provide valuable insights into the reactivity and potential applications of these compounds.

Table 1: Physicochemical Properties of 4-(Butan-2-yl)benzoic Acid

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name This compound
CAS Number 40912-38-7
Synonyms 4-(sec-butyl)benzoic acid

This data is compiled from public chemical databases. nih.gov

Significance As a Building Block and Intermediate in Organic Synthesis

The utility of 4-(butan-2-yl)benzoic acid in academic research is intrinsically linked to its function as a building block and synthetic intermediate. Organic building blocks are fundamental molecular units used in the bottom-up assembly of more complex chemical structures. The presence of both an alkyl group and a carboxylic acid on the benzene (B151609) ring allows for a variety of chemical transformations, making this compound a versatile precursor.

The synthesis of this compound itself typically involves a two-step process, illustrating key principles of organic chemistry. The first step is often a Friedel-Crafts alkylation of benzene with a suitable sec-butylating agent to form sec-butylbenzene (B1681704). This reaction, however, can be complicated by carbocation rearrangements, which may lead to the formation of isomeric byproducts.

The subsequent and crucial step is the oxidation of the alkyl side chain of sec-butylbenzene to a carboxylic acid. This transformation is a well-established method in organic synthesis. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are capable of oxidizing the benzylic carbon of the alkyl group to a carboxyl group. libretexts.org More modern and catalytically controlled methods are also a subject of academic inquiry, aiming for milder reaction conditions and higher selectivity. acs.orgacs.orgresearchgate.netgoogle.comnumberanalytics.com For instance, the catalytic oxidation of alkylbenzenes using molecular oxygen in the presence of catalysts like N-hydroxyphthalimide (NHPI) combined with cobalt salts has been shown to be effective. acs.orgacs.org It is important to note that the benzylic carbon must have at least one hydrogen atom for this oxidation to occur; tertiary alkylbenzenes are resistant to this reaction. libretexts.org

Table 2: Key Reactions in the Synthesis of this compound

Reaction StepDescriptionKey Reagents
Friedel-Crafts Alkylation Introduction of a sec-butyl group onto the benzene ring.Benzene, sec-butyl halide, Lewis acid (e.g., AlCl₃)
Oxidation of Alkylbenzene Oxidation of the sec-butyl side chain to a carboxylic acid group.sec-Butylbenzene, Oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)

Scope of Academic Inquiry into Its Chemical Behavior and Applications

Established Synthetic Routes for this compound

Friedel-Crafts Alkylation: Mechanisms and Catalytic Optimization

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a primary method for synthesizing this compound. mt.comnih.gov This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring. In a typical synthesis, benzene (B151609) is reacted with a sec-butyl halide, such as 2-chlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.compressbooks.pub

The mechanism proceeds through the formation of a sec-butyl carbocation, which then attacks the benzene ring. mt.com However, a notable challenge in this process is the potential for carbocation rearrangement, which can lead to a mixture of products. pressbooks.pub For instance, using 1-chlorobutane (B31608) can result in the formation of both sec-butyl and n-butyl substituted products due to a hydride shift in the intermediate carbocation. pressbooks.pub

Catalytic optimization is crucial for maximizing the yield of the desired para-isomer and minimizing side reactions. Research has focused on various Lewis acids, including AlCl₃, FeCl₃, and BF₃, to enhance catalytic activity and selectivity. mt.comnih.gov Recent advancements have also explored catalyst recycling, such as the recovery of AlCl₃ through sublimation, which significantly reduces waste and production costs. Green chemistry approaches, like solvent-free alkylation using microwave irradiation, have shown promise, achieving high yields in significantly reduced reaction times.

Oxidative and Carboxylation Approaches

Alternative synthetic strategies involve oxidative and carboxylation methods, which offer different advantages and can be suitable for specific applications.

Oxidative Approaches: One common oxidative route is the oxidation of 4-(sec-butyl)toluene. The sec-butyl group is first introduced to toluene (B28343) via Friedel-Crafts alkylation, and the resulting 4-(sec-butyl)toluene is then oxidized to form the carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄). This method provides a viable pathway, although it requires the synthesis of the precursor.

Another oxidative method involves the oxidation of 4-(sec-butyl)benzyl alcohol. This approach is particularly useful when the reaction conditions of Friedel-Crafts alkylation are not compatible with other functional groups present in the molecule.

Carboxylation Approaches: Carboxylation methods provide a more direct way to introduce the carboxylic acid group. One such method involves the Grignard reaction. A Grignard reagent is prepared from a suitable sec-butylbenzene (B1681704) halide, which is then reacted with carbon dioxide to yield the corresponding carboxylic acid after an acidic workup. smolecule.com

A highly efficient and regioselective method is the carboxylation of 4-(butan-2-yl)bromobenzene. This two-step process begins with the para-bromination of sec-butylbenzene, followed by a lithium-halogen exchange and subsequent carboxylation with carbon dioxide. This route offers excellent control over the position of the carboxyl group.

Comparative Analysis of Synthetic Efficiencies and Purity Profiles

The choice of synthetic route for this compound depends on factors such as desired purity, scalability, and cost. The following table provides a comparative analysis of the established methods.

Synthetic Method Typical Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts Alkylation 7898Scalable, cost-effectiveRequires harsh conditions, potential for rearrangements
Oxidation of 4-(sec-butyl)toluene 70-7595Milder conditions for oxidation stepRequires synthesis of the toluene precursor
Carboxylation of 4-(butan-2-yl)bromobenzene 68-7297High regioselectivityMulti-step process, may use expensive reagents

Novel Synthetic Strategies for this compound and Analogues

Wittig Reaction and Related Olefin Precursors

The Wittig reaction, a Nobel Prize-winning method for alkene synthesis, offers an alternative pathway to precursors of this compound. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.org For instance, a precursor like 4-vinylbenzoic acid can be synthesized via a Wittig reaction involving 4-carboxybenzyltriphenylphosphonium bromide and formaldehyde. scribd.com The resulting vinyl group could then potentially be hydrated and further manipulated to form the sec-butyl group. While not a direct route to this compound, this methodology provides a versatile platform for creating a variety of substituted benzoic acids with defined double bond positions. libretexts.org

Multi-Step Approaches and Regioselective Control

Achieving high regioselectivity, particularly the para-isomer, is a significant challenge in the synthesis of substituted benzenes. Multi-step synthetic sequences are often employed to exert precise control over the substitution pattern.

One such approach is directed ortho-metalation (DoM). This technique involves the use of a directing group to guide the metalation of an aromatic ring to a specific position. For example, a suitable directing group on a benzene ring can facilitate lithiation at the ortho position, which can then be quenched with an electrophile to introduce a desired substituent. While complex, this method provides unparalleled control over regiochemistry.

Another strategy involves the use of blocking groups. A bulky group can be temporarily introduced to block a more reactive position on the aromatic ring, forcing subsequent reactions to occur at the desired, less sterically hindered site. The blocking group is then removed in a later step. These multi-step approaches, while often longer and more complex, are invaluable for the synthesis of highly pure, single-isomer products, which are crucial for applications in pharmaceuticals and materials science. smolecule.com

Green Chemistry Principles in Synthesis Optimization

In line with the growing emphasis on environmentally benign chemical processes, the synthesis of this compound is being optimized using green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Biocatalytic methods offer a promising green alternative to traditional chemical oxidation. The use of microorganisms or isolated enzymes can provide high selectivity and operate under mild reaction conditions. For instance, biocatalytic oxidation using enzymes from organisms like Pseudomonas putida presents a sustainable route to this compound, potentially achieving yields of around 60%. This approach often involves the oxidation of the corresponding alkylbenzene, 4-sec-butyltoluene, where the enzyme selectively targets the methyl group for conversion to a carboxylic acid.

Another relevant biocatalytic transformation is the benzylic hydroxylation of dopamine (B1211576) to norepinephrine, catalyzed by the copper-containing enzyme dopamine β-monooxygenase. unizin.orglibretexts.org This reaction proceeds via a radical mechanism and highlights the potential of enzymes to perform specific oxidations at benzylic positions, a key step in the potential biocatalytic synthesis of this compound from its hydrocarbon precursor. unizin.orglibretexts.org

To address the environmental concerns associated with traditional solvents, solvent-free and microwave-assisted synthetic methods are being explored. Solvent-free Friedel-Crafts alkylation, a common method for introducing the butan-2-yl group, can be achieved with high efficiency under microwave irradiation. This technique has been shown to produce this compound with an 80% yield in a significantly reduced reaction time of just 20 minutes. Microwave-assisted synthesis has also been successfully employed for the one-pot synthesis of other complex organic molecules under solvent-free conditions, demonstrating the broad applicability of this energy-efficient approach. researchgate.net

The following table summarizes the key advantages of these green synthetic approaches:

Synthetic MethodKey AdvantagesReported Yield
Biocatalytic OxidationSustainable, mild conditions, high selectivity~60%
Solvent-Free Microwave AlkylationReduced waste, energy efficient, rapid80%

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for controlling its chemical transformations and designing new synthetic applications. Its reactivity is primarily centered on the aromatic ring and the alkyl side chain.

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring dictate the position of the incoming electrophile. The two substituents on this compound, the sec-butyl group and the carboxylic acid group, have opposing directing effects.

The sec-butyl group is an alkyl group, which is an ortho-, para-director and weakly activating. stackexchange.com This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates formed during the substitution at the ortho and para positions. stackexchange.comlibretexts.org However, the bulky nature of the sec-butyl group can sterically hinder attack at the ortho position, often favoring the para product. stackexchange.com

Conversely, the carboxylic acid group is a meta-director and a deactivating group. wikipedia.org Its electron-withdrawing nature destabilizes the carbocation intermediates at the ortho and para positions, thus directing the incoming electrophile to the meta position. wikipedia.org

When both groups are present, as in this compound, the directing effects are competitive. The outcome of an electrophilic substitution reaction, such as nitration, will depend on the reaction conditions and the relative strengths of these directing effects. Generally, the activating ortho-, para-directing group will have a stronger influence than the deactivating meta-directing group. However, the steric hindrance from the sec-butyl group and the deactivating effect of the carboxyl group make predictions complex. For instance, in the nitration of t-butylbenzene, a related compound, the major product is the para isomer, with a smaller amount of the ortho and meta isomers, indicating the dominance of the ortho-, para-directing effect despite steric hindrance. stackexchange.com

The table below outlines the directing effects of the substituents:

SubstituentElectronic EffectDirecting Influence
sec-ButylElectron-donating (inductive, hyperconjugation)Ortho, Para-directing (activating) stackexchange.com
Carboxylic AcidElectron-withdrawing (resonance, inductive)Meta-directing (deactivating) wikipedia.org

The benzene ring of this compound is generally resistant to oxidation by strong oxidizing agents. unizin.orgpressbooks.pub However, the alkyl side chain is susceptible to oxidation, particularly at the benzylic position. unizin.orgpressbooks.pub

The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically results in the formation of a carboxylic acid at the benzylic position, cleaving the rest of the alkyl chain. unizin.orgpressbooks.pubmasterorganicchemistry.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. csbsju.edulibretexts.org Since the sec-butyl group in this compound has a benzylic hydrogen, it can be oxidized. However, the existing carboxylic acid group on the ring is generally stable to these conditions. The oxidation of the sec-butyl group would lead to the formation of a dicarboxylic acid, terephthalic acid.

The mechanism of benzylic oxidation is complex and is believed to involve the formation of radical intermediates. unizin.orgpressbooks.pub The reaction is initiated by the abstraction of a benzylic hydrogen atom by the oxidizing agent, forming a resonance-stabilized benzylic radical. libretexts.orgpressbooks.pub This is because benzylic C-H bonds are weaker than typical alkyl C-H bonds. masterorganicchemistry.com

Recent advancements have also focused on more selective metal-catalyzed oxidations of benzylic C-H bonds to ketones using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts such as copper, cobalt, chromium, or manganese. nih.gov While these methods are typically applied to form ketones, they underscore the reactivity of the benzylic position and the potential for developing more controlled oxidation pathways for compounds like this compound.

Oxidation Reactions of the Butyl Side Chain and Aromatic Ring

Derivatization via Oxidative Functionalization

The oxidative functionalization of this compound can target the benzylic position of the sec-butyl group. Depending on the reagents and conditions, this can lead to the formation of the corresponding alcohol or ketone. smolecule.com For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media can be employed for such transformations. The oxidation of the benzylic C-H bond is a key reaction, yielding valuable intermediates for further synthesis. smolecule.com

Modern approaches to oxidative functionalization focus on the selective activation of C-H bonds using catalytic systems. mdpi.com These methods often employ transition metal catalysts to functionalize C-H bonds, offering a more efficient and selective route to oxidized products compared to traditional stoichiometric oxidants. mdpi.com For example, manganese-aminopyridine complexes have been shown to be effective catalysts for C-H oxidations using hydrogen peroxide as the oxidant. mdpi.com While not specifically detailed for this compound, these advanced methods represent the forefront of C-H functionalization chemistry applicable to such substrates.

Reduction Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 4-(butan-2-yl)benzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. masterorganicchemistry.com The reaction mechanism begins with a rapid acid-base reaction between the acidic carboxylic proton and the basic hydride, generating a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequently, the carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. masterorganicchemistry.comlibretexts.org

Alternative and often milder or more selective reagents are also available. Borane tetrahydrofuran (B95107) complex (BH₃/THF) is highly effective for reducing carboxylic acids and is often preferred due to its greater safety profile and chemoselectivity compared to LiAlH₄. libretexts.org Another notable method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂), which provides an efficient system for the selective reduction of carboxylic acids to alcohols. acs.org

Table 1: Reagents for the Reduction of this compound

ReagentProductNotesCitation
Lithium Aluminum Hydride (LiAlH₄)4-(Butan-2-yl)benzyl alcoholStrong, non-selective reducing agent. masterorganicchemistry.com masterorganicchemistry.com
Sodium Borohydride (NaBH₄)4-(Butan-2-yl)benzyl alcoholGenerally requires a co-reagent like iodine for this transformation. acs.org acs.org
Borane (BH₃/THF)4-(Butan-2-yl)benzyl alcoholOffers high chemoselectivity and rapid reaction at room temperature. libretexts.org libretexts.org

Derivatization Reactions and Functional Group Interconversions

This compound serves as a starting material for a wide range of derivatives through reactions targeting the carboxylic acid group or the aromatic ring. These transformations, including esterification, amidation, and halogenation, are fundamental for creating new molecules for various applications, such as in medicinal chemistry and materials science. smolecule.com

Amidation and Esterification Studies

The synthesis of amides and esters from this compound are key transformations. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.com Fischer esterification, for example, involves heating the carboxylic acid and an alcohol like ethanol (B145695) with a catalytic amount of a strong acid. libretexts.org

For amidation, a common and effective strategy involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. vulcanchem.comwikipedia.org This is readily accomplished by treatment with thionyl chloride (SOCl₂). libretexts.orgvulcanchem.com The resulting 4-(butan-2-yl)benzoyl chloride can then react with a wide variety of primary or secondary amines to form the corresponding amide. organic-chemistry.org Numerous modern catalytic methods have also been developed for the direct amidation of carboxylic acids without the need for prior activation, often using boronic acid catalysts. organic-chemistry.org

Table 2: Selected Amidation and Esterification Methods

ReactionReagent(s)Product TypeGeneral FindingsCitation
EsterificationAlcohol, Acid CatalystEsterA standard method, often limited to the synthesis of simple alkyl esters due to the need for excess alcohol as a solvent. libretexts.org smolecule.comlibretexts.org
Amidation (via Acyl Chloride)1. SOCl₂ 2. AmineAmideA highly versatile, two-step method applicable to a broad range of amines. libretexts.orgvulcanchem.com libretexts.orgvulcanchem.com
Direct Catalytic AmidationAmine, Boronic Acid CatalystAmideMilder conditions and high functional group tolerance compared to traditional methods. organic-chemistry.org organic-chemistry.org
Halogenation and Other Aromatic Substitutions

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta-position (positions 3 and 5). wikipedia.org Standard halogenation can be performed using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

More advanced, regioselective methods have been developed for the halogenation of benzoic acids. For instance, iridium-catalyzed protocols allow for the highly selective ortho-iodination of benzoic acids under mild conditions, a transformation that is difficult to achieve using classical methods. acs.org While the sec-butyl group is an ortho-, para-director, the strong meta-directing effect of the carboxyl group typically governs the substitution pattern on the this compound scaffold.

Radical Chemistry Involving Benzoic Acid Scaffolds

The study of radical reactions involving benzoic acid derivatives provides insight into their antioxidant properties and degradation pathways. preprints.organtiox.org The interaction of benzoic acids with hydroxyl radicals (•OH) has been investigated using techniques like electron spin resonance (ESR). researchgate.netrsc.org These studies show that the reaction can proceed via two main pathways: hydrogen atom abstraction or radical addition to the aromatic ring. rsc.org

Addition of the hydroxyl radical to the benzene ring forms hydroxycyclohexadienyl radical intermediates. researchgate.netrsc.org For benzoic acid, addition occurs at the ortho, meta, and para positions. rsc.org Theoretical studies on various benzoic acid derivatives have explored mechanisms of free radical scavenging, including hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org In polar solvents, the SPLET mechanism is often favored for phenolic benzoic acid derivatives. preprints.org The photochemistry of benzoic acid derivatives in the presence of a hydrogen donor like 2-propanol can also lead to the formation of cyclohexadienyl radicals via hydrogen atom transfer to the aromatic ring in the triplet excited state. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The aromatic region typically displays two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the benzene ring ortho to the carboxylic acid group are expected to resonate at a different frequency than those ortho to the sec-butyl group due to their different electronic environments. The carboxylic acid proton itself generally appears as a broad singlet at a significantly downfield chemical shift.

The signals for the sec-butyl group are more complex. The methine proton (-CH) is coupled to the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, resulting in a multiplet. The methylene protons are diastereotopic and are coupled to both the methine and the terminal methyl protons, leading to a complex multiplet. The two methyl groups of the sec-butyl substituent are inequivalent; one appears as a doublet due to coupling with the methine proton, while the other appears as a triplet, coupled to the methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)> 12.0Broad SingletN/A
Aromatic (Ar-H)~7.9-8.1Doublet~8.0
Aromatic (Ar-H)~7.3-7.5Doublet~8.0
Methine (-CH)~2.9-3.1Sextet/Multiplet~7.0
Methylene (-CH₂)~1.6-1.8Quintet/Multiplet~7.5
Methyl (-CH₃)~1.2-1.4Doublet~7.0
Methyl (-CH₃)~0.8-1.0Triplet~7.5

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, a total of nine distinct signals are expected, as two pairs of aromatic carbons are equivalent due to symmetry. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position (~167-170 ppm).

The benzene ring shows four signals: two for the quaternary carbons (one attached to the carboxyl group and one to the sec-butyl group) and two for the protonated carbons. The four carbons of the sec-butyl group are all chemically distinct and therefore produce four separate signals in the aliphatic region of the spectrum. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~168.0
Aromatic (C-COOH)~152.0
Aromatic (C-CH)~130.0
Aromatic (CH)~129.0
Aromatic (CH)~126.0
Methine (CH)~70.0
Methylene (CH₂)~34.0
Methyl (CH₃)~25.0
Methyl (CH₃)~22.0

When this compound acts as a ligand to form metal complexes, such as with organotin(IV) moieties, multinuclear NMR becomes a powerful tool for structural analysis. dntb.gov.ua For organotin(IV) carboxylates, ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number and geometry around the tin atom. rsc.orgbsmiab.org

The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the electronic environment and coordination at the tin center. academie-sciences.fr Generally, an increase in the coordination number of the tin atom leads to an upfield shift (to more negative ppm values). ijcce.ac.ir Research on related organotin(IV) carboxylate complexes has established correlations between ¹¹⁹Sn chemical shifts and specific geometries:

Four-coordinate (tetrahedral) tin centers typically resonate in the range of approximately -40 to -160 ppm.

Five-coordinate (trigonal bipyramidal) tin centers show signals in a broad range from about -180 to -340 ppm. bsmiab.org

Six-coordinate (octahedral) geometries are characterized by signals in the range of -270 to -500 ppm. ijcce.ac.ir

This technique is invaluable for elucidating the complex polymeric or dimeric structures that organotin(IV) carboxylates often adopt in solution. dntb.gov.uaijcce.ac.ir

Table 3: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin(IV) Coordination Geometry in Carboxylate Complexes

Coordination Number Geometry Typical Chemical Shift Range (δ, ppm)
4Tetrahedral-40 to -160
5Trigonal Bipyramidal-180 to -340
6Octahedral-270 to -500

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups, which each have characteristic absorption or scattering frequencies. ias.ac.in

The vibrational spectra of this compound are dominated by features arising from its carboxylic acid, benzene ring, and alkyl functionalities.

O-H Stretch: The carboxylic acid O-H stretching vibration is one of the most recognizable features in the IR spectrum, appearing as a very broad band typically in the region of 2500-3300 cm⁻¹. This broadening is due to strong hydrogen bonding between molecules in the solid state or in concentrated solutions.

C-H Stretch: Aliphatic C-H stretching from the sec-butyl group is observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretching appears at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid gives rise to a strong, sharp absorption band in the IR spectrum, usually found around 1680-1710 cm⁻¹ for aromatic carboxylic acids.

C=C Stretch: Aromatic C=C stretching vibrations from the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid are coupled and give rise to bands in the 1210-1440 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for observing the symmetric vibrations of the benzene ring and the C=C bonds. ias.ac.insfu.ca

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H StretchCarboxylic Acid2500-3300Strong, Broad
C-H Stretch (Aromatic)Benzene Ring3000-3100Medium
C-H Stretch (Aliphatic)sec-Butyl Group2850-2970Strong
C=O StretchCarboxylic Acid1680-1710Strong, Sharp
C=C StretchBenzene Ring1450-1600Medium to Weak
C-O Stretch / O-H BendCarboxylic Acid1210-1440Medium

For a complete and unambiguous assignment of all observed bands in the IR and Raman spectra, a Normal Coordinate Analysis (NCA) is often employed. researchgate.net NCA is a computational method that breaks down complex molecular vibrations into their fundamental components, known as normal modes.

The process typically involves developing a theoretical model of the molecule and calculating its harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net The calculated frequencies are often systematically higher than the experimental values and are adjusted using scaling factors to achieve the best possible match with the experimental IR and Raman spectra. This correlation allows for a detailed assignment of each observed band to a specific vibrational motion (e.g., stretching, bending, rocking) of the molecule's atoms. researchgate.net This rigorous approach moves beyond simple group frequency correlations to provide a comprehensive understanding of the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as ethanol or methanol, reveals characteristic absorption bands that arise from electronic transitions within the molecule. The principal chromophores are the substituted benzene ring and the carboxylic acid group. The interaction between these groups dictates the specific wavelengths of maximum absorbance (λmax).

The UV spectrum is typically dominated by intense absorptions corresponding to π → π* transitions within the aromatic ring. For substituted benzoic acids, two main absorption bands are characteristic:

The E-band (Excitation band) , appearing at shorter wavelengths, typically around 200-210 nm.

The B-band (Benzenoid band) , which is more sensitive to substitution and appears at longer wavelengths, usually in the 230-280 nm range.

While specific, experimentally-derived spectral data for this compound is not widely published, data from its isomer, 4-tert-butylbenzoic acid, provides a close approximation. For 4-tert-butylbenzoic acid, a maximum absorption is reported at 237.5 nm nih.govvinatiorganics.com. Similarly, other substituted benzoic acids show characteristic absorptions in this region; for instance, derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid exhibit a B-band in the 248.5–252.9 nm range mdpi.com. The presence of the sec-butyl group, an electron-donating alkyl substituent, is expected to cause a slight red shift (bathochromic shift) of the B-band compared to unsubstituted benzoic acid, due to its effect on the energy levels of the molecular orbitals.

Compound λmax (nm) Solvent/Conditions Reference
4-tert-Butylbenzoic acid237.5Alcohol, 0.01 N HCl nih.gov
4-Aminobenzoic Acid194, 226, 278- sielc.com
Benzoic acid derivatives248.5-252.9Methanol mdpi.com

This table presents UV absorption data for compounds structurally related to this compound to provide context for its expected spectral characteristics.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation pattern. The nominal molecular weight of the compound is 178 g/mol , and its high-resolution molecular formula is C₁₁H₁₄O₂. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce smaller, charged fragments.

The mass spectrum of this compound is predicted to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 178. The subsequent fragmentation pattern is influenced by the stable aromatic ring, the carboxylic acid functional group, and the sec-butyl substituent. Key fragmentation pathways observed for aromatic carboxylic acids and alkylbenzenes include:

Loss of a hydroxyl radical (˙OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion. This would produce a peak at m/z 161 (M-17). docbrown.infolibretexts.org

Loss of an ethyl radical (˙CH₂CH₃): Cleavage of the C-C bond in the sec-butyl group at the benzylic position is highly favorable as it leads to the formation of a stable secondary benzylic carbocation. The loss of an ethyl group (mass 29) results in a prominent peak at m/z 149 (M-29).

Loss of the carboxyl group (˙COOH): Cleavage of the bond between the aromatic ring and the carboxyl group results in the loss of a 45 Da neutral fragment, leading to a peak at m/z 133 (M-45). libretexts.org

Formation of the benzoyl cation: The peak at m/z 105, corresponding to [C₆H₅CO]⁺, is a hallmark of many benzoic acid derivatives, formed by the loss of the entire butyl group followed by rearrangement, or from other fragments. docbrown.info

Formation of the phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) yields the phenyl cation, [C₆H₅]⁺, at m/z 77. docbrown.info

Analysis of the closely related isomer, 4-n-butylbenzoic acid, shows major fragments at m/z 178, 161, 135, and 117, confirming that loss of ˙OH and cleavages within the alkyl chain are significant processes. nist.gov

m/z Value Proposed Fragment Ion Fragmentation Pathway Reference
178[C₁₁H₁₄O₂]⁺˙Molecular Ion (M⁺˙) nih.gov
161[C₁₁H₁₃O]⁺M - ˙OH docbrown.infolibretexts.org
149[C₁₀H₁₃O]⁺M - ˙C₂H₅ (Benzylic cleavage)
133[C₉H₁₃]⁺M - ˙COOH libretexts.org
105[C₇H₅O]⁺Acylium ion from cleavage of alkyl group docbrown.info
77[C₆H₅]⁺Loss of CO from m/z 105 docbrown.info

This table outlines the predicted major fragments for this compound under electron ionization mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique provides unambiguous proof of structure by mapping electron density, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.

For a molecule like this compound, single-crystal X-ray diffraction would reveal key structural features. In the solid state, carboxylic acids commonly form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. This hydrogen bonding is a dominant feature that dictates the crystal packing.

While specific crystallographic data for this compound has not been reported in the surveyed literature, analysis of related structures provides insight into the expected findings. For example, the crystal structure of a derivative, ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate, was determined to be in the monoclinic crystal system with the space group P121/n1. researchgate.net The determination for any crystalline solid yields fundamental data including:

Crystal System: The class to which the crystal belongs (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Such an analysis would confirm the connectivity of the sec-butyl group at the para position of the benzoic acid, reveal the planarity of the benzene ring, and detail the conformation of the flexible butyl chain within the crystal lattice.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties. irjweb.com Density Functional Theory (DFT) has become a particularly popular method due to its balance of accuracy and computational cost. irjweb.com It is used to determine the electronic structure of many-electron systems. irjweb.com Ab initio methods, while more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. Using DFT, typically with a basis set like B3LYP/6-311++G(2d,p), the geometry of 4-(Butan-2-yl)benzoic acid can be optimized to find its minimum energy conformation. mdpi.com

Conformational analysis is crucial for flexible molecules like this compound, which has a rotatable sec-butyl group. organicchemistrytutor.com The rotation around the single bonds, particularly the C-C bond connecting the butyl group to the benzene (B151609) ring and the C-C bonds within the butyl group itself, leads to different conformers with varying energies. organicchemistrytutor.com The analysis would reveal the most stable conformer, which is typically a staggered conformation to minimize steric hindrance, as well as higher energy eclipsed conformations. organicchemistrytutor.com A potential energy surface scan can map these conformational changes and identify the global and local energy minima.

Below is a table representing typical data obtained from a geometry optimization calculation for the most stable conformer of this compound, based on methodologies applied to similar benzoic acid derivatives.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G)
Bond Lengths C-C (in ring)~1.39 Å
C-C (ring-COOH)~1.49 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.36 Å
C-C (ring-butyl)~1.52 Å
Bond Angles C-C-C (in ring)~120°
C-C-O (carboxyl)~123°
O=C-O (carboxyl)~122°
Dihedral Angles C-C-C=O (carboxyl)~0° or ~180° (for planarity)
C(ring)-C(ring)-C(butyl)-CVaries with conformation

Note: These are representative values based on studies of similar molecules. Actual values would require specific calculations for this compound.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. irjweb.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the carboxyl group, while the LUMO would also be distributed over the aromatic system. DFT calculations can provide precise energies for these orbitals and map their electron density distributions. dergipark.org.tr

PropertyCalculated Value (eV)
HOMO EnergyExpected ~ -6.0 to -7.0 eV
LUMO EnergyExpected ~ -1.5 to -2.5 eV
HOMO-LUMO Energy Gap (ΔE)Expected ~ 4.0 to 5.0 eV

Note: These values are estimations based on typical results for aromatic carboxylic acids and would be quantified by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. mdpi.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carboxyl group. mdpi.comresearchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-poor areas, and are favorable for nucleophilic attack. This is typically found around the acidic hydrogen atom of the carboxyl group. mdpi.com

Green Regions : Represent neutral or zero potential areas, often associated with the nonpolar hydrocarbon parts of the molecule like the butyl group and the carbon atoms of the benzene ring. mdpi.com

The MEP map provides a clear picture of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for understanding intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. dergipark.org.tr

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy (E(2)) associated with these delocalizations. uomustansiriyah.edu.iq In this compound, significant interactions would be expected between the lone pair orbitals of the oxygen atoms and the antibonding π* orbitals of the benzene ring and carbonyl group, indicating electron delocalization. uomustansiriyah.edu.iq This delocalization is a key factor in the stability of the conjugated system.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) of C=Oπ(C-C) of ringRepresentative high value
LP(O) of O-Hσ(C-O) of carboxylRepresentative moderate value
π(C-C) of ringπ*(C=O) of carboxylRepresentative high value

Note: This table illustrates the type of data generated from an NBO analysis. Specific values require dedicated calculations.

Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netrsc.org Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A large hyperpolarizability value indicates a strong NLO response. researchgate.net For this compound, the presence of the electron-donating alkyl group and the electron-withdrawing carboxyl group attached to the π-conjugated benzene ring could lead to intramolecular charge transfer, potentially resulting in notable NLO properties. DFT calculations are a standard method to compute these values and assess the material's potential for NLO applications. researchgate.net

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Varies with conformation
Mean Polarizability (<α>)Would be calculated
First Hyperpolarizability (β_tot)Would be calculated

Note: The magnitude of these properties would be determined via specific DFT calculations.

Theoretical Prediction and Validation of Spectroscopic Properties

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be used to validate and interpret experimental spectra. researchgate.net Methods like Time-Dependent DFT (TD-DFT) are employed to simulate UV-Vis spectra, while vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra. mdpi.comresearchgate.net

For this compound, theoretical calculations would predict the vibrational modes associated with specific functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl, and various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl chain. researchgate.net Comparing the calculated wavenumbers (often scaled to correct for anharmonicity and basis set limitations) with experimental data helps in making precise vibrational assignments. researchgate.net Similarly, TD-DFT can predict the electronic transitions (e.g., π → π*) that give rise to absorption bands in the UV-Vis spectrum, correlating them with the HOMO-LUMO transitions. rsc.org

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the ¹H and ¹³C NMR spectra of organic molecules. researchgate.netresearchgate.net This quantum chemical calculation, often performed using Density Functional Theory (DFT), allows for the assignment of chemical shifts to specific atoms within the molecule. researchgate.netmdpi.com

For this compound, theoretical shifts are calculated and then compared against experimental data. A strong correlation between the calculated and observed values serves to confirm the optimized molecular geometry and assists in the definitive assignment of NMR signals. nih.gov The accuracy of these predictions is often enhanced by performing calculations in a simulated solvent environment to mimic experimental conditions.

Table 1: Representative Calculated vs. Experimental NMR Chemical Shifts for this compound Note: This table is illustrative of typical results from GIAO calculations. Actual experimental and calculated values may vary based on specific conditions and computational parameters.

AtomAtom TypeCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (Carboxyl)¹³C~172.0Data not available
C (Aromatic, C-1)¹³C~128.5Data not available
C (Aromatic, C-4)¹³C~149.0Data not available
H (Aromatic)¹H~7.2 - 8.0Data not available
H (Carboxyl)¹H~12.0Data not available

Simulated Vibrational Spectra (IR, Raman) and Experimental Correlation

Vibrational spectroscopy is a fundamental technique for identifying functional groups and determining molecular structure. Theoretical simulations of Infrared (IR) and Raman spectra for this compound are typically conducted using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.govresearchgate.net These calculations provide harmonic vibrational frequencies that correspond to the fundamental modes of vibration. nih.gov

Because theoretical calculations are performed on molecules in a vacuum at absolute zero, the resulting frequencies often deviate from experimental values. To improve the correlation, calculated frequencies are uniformly scaled with appropriate scaling factors. nih.gov The analysis is frequently performed for both the monomeric and the hydrogen-bonded dimeric forms, as carboxylic acids readily form dimers in the solid state. nih.gov A detailed comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a precise assignment of the observed vibrational bands. nih.gov

Table 2: Representative Vibrational Mode Assignments for this compound Dimer Note: This table illustrates typical vibrational assignments based on DFT calculations for similar benzoic acid derivatives.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
O-H stretch (dimer)~2900-3100 (broad)Data not availableData not available
C-H stretch (alkyl)~2960-2870Data not availableData not available
C=O stretch (dimer)~1700Data not availableData not available
C-C stretch (aromatic)~1610, 1580Data not availableData not available
C-O stretch~1300Data not availableData not available

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) spectra of molecules. karazin.ua By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov These calculations also provide information on the oscillator strength of each transition, which relates to the intensity of the absorption band, and the nature of the transitions in terms of the molecular orbitals involved (e.g., HOMO→LUMO). For para-substituted benzoic acids, these calculations help elucidate how the substituent group influences the electronic structure and absorption properties of the chromophore. nih.gov

Table 3: Representative TD-DFT Calculated Electronic Transitions for this compound Note: This table is illustrative of typical TD-DFT results for similar aromatic carboxylic acids.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
~250>0.1HOMO → LUMO (π→π)
~210>0.1HOMO-1 → LUMO (π→π)

Topological Analyses of Electron Density Distributions

Topological analysis of the electron density provides a profound understanding of chemical bonding and non-covalent interactions. These methods partition the molecular space based on the properties of the electron density, revealing detailed information about atomic interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net In a visualization of this compound, ELF analysis would show high values (typically colored red) in regions corresponding to covalent bonds and the lone pairs on the oxygen atoms, indicating strong electron localization. The aromatic ring would exhibit delocalized electron density. researchgate.net

The Localized Orbital Locator (LOL) provides complementary information, using the kinetic energy density to map regions of high and low electron localization. researchgate.net Together, ELF and LOL offer a detailed picture of the electronic structure and bonding characteristics of the molecule. researchgate.net

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing non-covalent interactions (NCIs). researchgate.netresearchgate.net By plotting the RDG against the electron density, different types of interactions can be distinguished. For the dimer of this compound, RDG analysis would reveal:

Strong Hydrogen Bonds: A distinct spike in the low-density, low-gradient region, corresponding to the O-H···O interactions between the carboxylic acid groups. ualberta.ca

Van der Waals Interactions: Broad regions of low electron density, visualized as green or light blue surfaces, indicating weaker van der Waals forces between the butyl groups and between the aromatic rings (π-π stacking). ualberta.caacs.org

Steric Repulsion: Regions of high density and high gradient, often colored red, indicating steric clash within the molecule.

This analysis provides a clear, three-dimensional picture of the weak interactions that govern the molecule's conformation and crystal packing. acs.org

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ(r)) to define atoms and the bonds between them. researchgate.net The analysis focuses on critical points in the electron density. Of particular importance are the Bond Critical Points (BCPs), which are points of minimum density along a bond path. researchgate.net

The properties at a BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. For the hydrogen-bonded dimer of this compound, AIM analysis would be used to quantify the strength and nature of the O-H···O hydrogen bonds. A positive value of ∇²ρ(r) at the BCP is characteristic of a closed-shell interaction, such as a hydrogen bond, while the magnitude of ρ(r) correlates with the bond's strength.

Table 4: Representative AIM Parameters for Hydrogen Bonds in the this compound Dimer Note: This table illustrates the expected parameters for the O-H···O hydrogen bond BCPs based on studies of similar carboxylic acid dimers.

Bond Critical Point (BCP)Electron Density, ρ(r) (a.u.)Laplacian of Electron Density, ∇²ρ(r) (a.u.)Bond Character
O-H···O~0.02 - 0.04> 0Closed-shell (Hydrogen Bond)
C=O>0.3< 0Shared (Covalent)

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Density Functional Theory (DFT) is a primary tool for elucidating reaction pathways involving benzoic acid and its derivatives. ccspublishing.org.cnajgreenchem.com

Common reaction mechanisms that could be computationally explored for this compound include:

Esterification: The reaction of the carboxylic acid group with an alcohol is a fundamental process. Computational models can map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies for both acid-catalyzed and uncatalyzed pathways.

Oxidation of the Alkyl Side Chain: The butan-2-yl group is susceptible to oxidation. Theoretical calculations can help predict the regioselectivity and stereoselectivity of oxidation at the secondary carbon atoms of the butyl group. For instance, studies on the oxidation of other 4-alkylbenzoic acids by enzymes like cytochrome P450 have been computationally investigated to understand product distributions. researchgate.net

Decarboxylation: The removal of the carboxyl group can be studied computationally to determine the energetic feasibility and the mechanism, which could involve radical pathways or catalysis. ajgreenchem.comresearchgate.net

Oxidative Coupling: Reactions involving the coupling of the benzoic acid moiety with other molecules, such as alkynes, have been successfully modeled for benzoic acid itself using DFT. These studies can elucidate the role of catalysts and oxidants and explain observed regioselectivity and chemoselectivity. nih.gov

To investigate these mechanisms for this compound, researchers would typically use a DFT method, such as B3LYP, often combined with a suitable basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure of the molecule. acs.org The process involves locating the stationary points on the potential energy surface, which correspond to reactants, intermediates, transition states, and products. By calculating the Gibbs free energies of these species, the reaction pathway can be mapped, and the rate-determining step can be identified. mdpi.com Solvation models, like the Polarizable Continuum Model (PCM), are often included to simulate the reaction in a specific solvent environment.

Thermodynamic Parameters Calculations

The thermodynamic properties of this compound can be predicted with a high degree of accuracy using computational methods. These calculations are crucial for understanding the compound's stability, reactivity, and phase behavior.

Key Thermodynamic Parameters and Computational Approaches:

Gas-Phase Acidity: The intrinsic acidity of the carboxylic acid group can be quantified by calculating the Gibbs free energy change (ΔG°acid) for the deprotonation reaction in the gas phase. This is typically achieved by computing the Gibbs free energies of the acid and its conjugate base (the carboxylate anion) using DFT. mdpi.com For a series of meta- and para-substituted benzoic acids, these calculated acidities have shown excellent correlation with experimental values. acs.org The sec-butyl group at the para position is an electron-donating group, which is expected to decrease the acidity of the benzoic acid.

Sublimation and Vaporization Enthalpies: The enthalpies of sublimation and vaporization are important for understanding the phase transitions of the compound. While experimental techniques like Knudsen mass-loss effusion are used to measure these properties for related compounds like 4-n-alkylbenzoic acids researchgate.net, computational approaches can also provide estimates. These calculations often involve determining the intermolecular forces in the condensed phase.

Gibbs Free Energy of Formation: The standard Gibbs free energy of formation (ΔfG°) is a fundamental thermodynamic property that indicates the stability of a compound. It can be calculated using high-level quantum chemical methods. For the dissociation of benzoic acid in water, thermodynamic parameters including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been determined. researchgate.netbrainly.com

Conformational Analysis: The butan-2-yl group introduces conformational flexibility. Computational methods can be used to identify the different stable conformers of this compound and to calculate their relative energies, thus determining the most stable conformation in the gas phase or in solution.

Below is a table summarizing the types of thermodynamic parameters that can be computationally determined for this compound and the typical methods employed.

Thermodynamic ParameterComputational MethodSignificance
Gas-Phase Acidity (ΔG°acid)DFT (e.g., B3LYP/6-311+G(d,p))Intrinsic acidity of the carboxylic acid group.
Enthalpy of Sublimation (ΔHsub)Quantum Mechanics/Molecular Mechanics (QM/MM)Energy required for transition from solid to gas phase.
Enthalpy of Vaporization (ΔHvap)QM/MMEnergy required for transition from liquid to gas phase.
Gibbs Free Energy of Formation (ΔfG°)High-level ab initio methods (e.g., G3, G4)Thermodynamic stability of the molecule.
Conformational EnergiesDFT, MP2Relative stability of different spatial arrangements of atoms.

These computational studies, by providing a detailed picture of the energetic landscape of reactions and the thermodynamic properties, are invaluable for predicting the chemical behavior of this compound and for guiding experimental work.

Applications in Advanced Materials and Supramolecular Chemistry

4-(Butan-2-yl)benzoic Acid in Polymer Chemistry

The incorporation of this compound into polymer chains can impart specific properties such as altered solubility, thermal characteristics, and the potential for creating materials with liquid crystalline phases.

Design and Synthesis of Monomers for Polymerization

The direct use of this compound in polymerization is often limited by the reactivity of the carboxylic acid group. Therefore, it is typically converted into more reactive monomers suitable for specific polymerization techniques like condensation polymerization.

Common strategies for monomer design include:

Acyl Chloride Formation: The carboxylic acid can be converted to 4-(butan-2-yl)benzoyl chloride. This is a standard procedure involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and suitable for condensation polymerization with diols or diamines to form polyesters and polyamides, respectively.

Esterification: The acid can be esterified to produce monomers for different polymerization routes. For example, reaction with a diol can create a hydroxy-terminated monomer, or conversion to a methyl or ethyl ester can be useful for transesterification polymerization.

Vinyl Derivative Synthesis: For chain-growth polymerization, a polymerizable group like a vinyl or acrylate (B77674) moiety can be attached. For instance, poly(4-vinylbenzoic acid) is synthesized by first creating the t-butyl vinylbenzoate monomer, followed by polymerization and subsequent hydrolysis of the ester group to reveal the acid functionality. polymersource.ca A similar strategy could be applied to this compound.

These synthetic modifications allow the unique sec-butylphenyl group to be precisely placed within a polymer backbone or as a pendant group, influencing the final material's properties.

Incorporation into Functional Polymers and Materials

The 4-(butan-2-yl)benzoyl moiety can be incorporated into various polymers to create functional materials, particularly in the field of liquid crystal polymers (LCPs). The rigid nature of the phenyl ring combined with the flexible alkyl chain is a common structural feature in mesogens—the fundamental units of liquid crystals.

Substituted benzoic acids are well-known building blocks for LCPs. tandfonline.com For example, polymers containing p-hydroxybenzoic acid (p-HBA) are commercially significant LCPs. azom.com By incorporating monomers derived from this compound, new LCPs could be developed. The sec-butyl group would influence the packing of the polymer chains, potentially lowering melting points and affecting the temperature range and type of the liquid crystalline phases (e.g., nematic, smectic). tandfonline.comtandfonline.com For example, side-chain liquid crystal polymers have been successfully created by hydrogen bonding modified polymers, such as poly(4-vinylphenol), with various benzoic acid derivatives. tandfonline.comtandfonline.com

Table 1: Monomer Design Strategies and Potential Polymer Applications

Monomer Type Synthesis Method Target Polymer Class Potential Properties/Applications
4-(Butan-2-yl)benzoyl chloride Reaction with thionyl chloride (SOCl₂) Polyesters, Polyamides Enhanced solubility in organic solvents, modified thermal properties.
Hydroxyalkyl 4-(butan-2-yl)benzoate Esterification with a diol (e.g., ethylene (B1197577) glycol) Polyesters Introduction of flexible spacers, control over thermal transitions.
Vinyl 4-(butan-2-yl)benzoate Reaction of the acid chloride with a hydroxy-functional vinyl monomer Polyacrylates, Polystyrenics Creates polymers with pendant functional groups, useful for coatings or blends.
This compound (as H-bonding unit) Blending with a polymer containing H-bond acceptor sites (e.g., poly(4-vinylpyridine)) Supramolecular Polymers Creates side-chain liquid crystal polymers, stimuli-responsive materials. tandfonline.comtandfonline.com

Supramolecular Assembly and Molecular Recognition

The carboxylic acid group is a powerful functional group in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor. This enables this compound to participate in predictable self-assembly and recognition events.

Self-Complementary Hydrogen Bonding Motifs

Like other carboxylic acids, this compound can form highly stable, self-complementary dimers through dual hydrogen bonds between the carboxyl groups of two molecules. This interaction results in a characteristic cyclic motif known as the R²₂(8) ring. This robust and predictable hydrogen-bonding pattern is a cornerstone of supramolecular chemistry, driving the self-assembly of these molecules into well-ordered structures in both solution and the solid state. nih.gov Studies on analogous 4-alkoxybenzoic acids have shown that these hydrogen-bonded dimers form the primary building blocks for larger, organized structures, such as lamellae at liquid-solid interfaces. nih.gov The interplay between this strong hydrogen bonding and weaker van der Waals interactions from the alkyl chains governs the final supramolecular architecture. nih.gov

Dimerization Constants and Stability in Solution

In non-polar, aprotic solvents, dimerization is highly favored, resulting in large Kdim values. In contrast, in polar or hydrogen-bond-accepting solvents, the solvent molecules can compete for the hydrogen bonding sites on the carboxylic acid, leading to a decrease in the dimerization constant. nih.gov For instance, the dimerization constant for benzoic acid in benzene (B151609) at 25°C is approximately 500 L/mol, whereas in the more polar ethylene dichloride, it is significantly lower at 87 L/mol. shareok.org This demonstrates that the stability of the dimer can be tuned by the choice of solvent.

Table 2: Dimerization Constants of Benzoic Acid in Various Solvents

Solvent Temperature (°C) Dimerization Constant (Kdim) (L/mol) Dissociation Constant (Kd) (mol/L) Reference
Benzene 25 ~500 - shareok.org
Benzene 25 - 3.85 x 10⁻³ shareok.org
Ethylene Dichloride 37 87 - shareok.org
Carbon Tetrachloride 25 ~909 1.1 x 10⁻³ researchgate.net
n-Heptane 25 ~2500 4.0 x 10⁻⁴ researchgate.net
Cyclohexane 25 1667 6.0 x 10⁻⁴ rsc.org

Note: Dimerization Constant (Kdim) = 1 / Dissociation Constant (Kd). Values for benzoic acid are presented as a proxy for the behavior of this compound.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylate group of this compound can coordinate to metal ions to form coordination polymers and Metal-Organic Frameworks (MOFs). scirp.orgnih.gov In this context, the molecule acts as a ligand, bridging metal centers to build extended crystalline networks.

While it can be used as a primary linker, monocarboxylic acids like this compound are more commonly employed as "modulators" in MOF synthesis. nih.gov Modulators are molecules that compete with the primary linker ligand for coordination sites on the metal clusters during MOF formation. acs.org This competition slows down the crystallization process, which can lead to larger, more well-defined crystals with fewer defects. rsc.org

For example, in the synthesis of the well-known MOF, UiO-66, which uses a dicarboxylic acid linker, adding benzoic acid as a modulator has been shown to be a reliable method for controlling crystal size and introducing a high concentration of defects. researchgate.net The structural similarity of benzoic acid to the linker allows it to effectively cap the growing metal-oxo clusters, influencing the final morphology and properties (e.g., surface area, porosity) of the MOF. nih.govresearchgate.net The use of this compound as a modulator would be expected to have a similar effect, with the bulky sec-butyl group potentially offering additional steric influence on crystal growth. researchgate.net

Design of Self-Assembled Nanostructures

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Benzoic acid and its derivatives are known to form predictable hydrogen-bonded dimers, which can further organize into larger aggregates through weaker interactions like van der Waals forces and π-π stacking. researchgate.net The alkyl substituent in 4-alkylbenzoic acids plays a crucial role in directing the formation of these supramolecular architectures. rsc.org

In the case of this compound, the carboxylic acid groups are expected to form robust hydrogen-bonded dimers, a common feature for benzoic acids. researchgate.net These dimers can then self-assemble into various nanostructures, such as linear chains or more complex networks. The chirality of the sec-butyl group introduces an additional layer of complexity and potential for the formation of chiral nanostructures. The specific nature of the self-assembled structures would be influenced by factors such as solvent, temperature, and concentration.

Research on related compounds, such as 4-tert-butylbenzoic acid, has demonstrated the formation of layered molecular arrays through hydrogen bonding. researchgate.net It is plausible that this compound would exhibit similar behavior, with the potential for the chiral butyl groups to influence the packing and result in helical or other chiral assemblies. The interplay between the hydrogen bonding of the carboxylic acids and the van der Waals interactions of the alkyl chains is a key factor in determining the final nanostructure. rsc.org

Table 1: Potential Self-Assembled Nanostructures of this compound Based on Analogous Compounds

Nanostructure TypeDriving InteractionsPotential Properties/Applications
Hydrogen-Bonded DimersCarboxylic acid O-H···O=C hydrogen bondsFundamental building blocks for larger structures
Linear ChainsDimer-dimer interactions, π-π stackingAnisotropic materials, templates for nanowires
Chiral Helices/RibbonsChiral recognition between sec-butyl groups, hydrogen bondingChiral sensing, asymmetric catalysis
Lamellar StructuresInterdigitation of alkyl chains, hydrogen-bonded sheetsThin films, functional surfaces

This table is predictive and based on the behavior of similar alkyl-substituted benzoic acids.

Coordination Chemistry Involving this compound as a Ligand

The carboxylate group of this compound makes it a versatile ligand for the formation of coordination complexes with a wide range of metal ions. The coordination chemistry of such ligands is of interest for creating metal-organic frameworks (MOFs), catalysts, and materials with specific magnetic or optical properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of a deprotonated form of the acid (the carboxylate) with a suitable metal salt in an appropriate solvent. bhu.ac.in The choice of solvent is critical and can influence the resulting structure. Common methods for synthesizing metal-carboxylate complexes include:

Direct reaction: Mixing the ligand and a metal salt in a solvent, often with the addition of a base to deprotonate the carboxylic acid.

Hydrothermal/Solvothermal synthesis: Carrying out the reaction in water or an organic solvent at elevated temperatures and pressures. This can promote the formation of crystalline, extended structures like MOFs.

Diffusion methods: Allowing solutions of the ligand and metal salt to slowly mix, which can yield high-quality single crystals suitable for X-ray diffraction analysis.

The characterization of the resulting metal complexes would employ a variety of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O and C-O stretching frequencies.

Elemental Analysis: To determine the empirical formula of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of any solvent molecules.

While specific crystal structures of metal complexes with this compound are not readily found in the literature, studies on complexes with other benzoic acid derivatives, such as 4-tert-butylbenzoic acid, have been reported. researchgate.net These studies provide insight into the likely structural motifs.

Investigation of Coordination Modes and Geometries

Common Coordination Modes of Carboxylate Ligands:

Monodentate: The carboxylate binds to the metal center through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate bridge between two different metal centers. This can lead to the formation of dimeric, polymeric, or framework structures.

These different coordination modes can result in various coordination geometries around the metal center, with octahedral, tetrahedral, and square planar being the most common for transition metals. libretexts.orghcpgcollege.edu.in For example, a metal ion might be coordinated by two bidentate chelating carboxylate ligands and two other monodentate ligands to achieve an octahedral geometry. Alternatively, bridging carboxylates can link metal centers into one-, two-, or three-dimensional networks. rsc.org

The chiral nature of the sec-butyl group in this compound could also play a significant role in the resulting coordination complexes. It could lead to the formation of chiral coordination polymers or influence the stereochemistry around the metal center.

Table 2: Predicted Coordination Properties of 4-(Butan-2-yl)benzoate Ligand

PropertyDescription
Potential Coordination Modes Monodentate, Bidentate Chelating, Bidentate Bridging
Common Metal Ion Geometries Octahedral, Tetrahedral, Square Planar
Potential Structural Motifs Mononuclear complexes, Dinuclear paddle-wheel structures, 1D chains, 2D layers, 3D Metal-Organic Frameworks (MOFs)
Influence of Chiral Center Potential for chiral induction at the metal center, formation of enantiomerically pure or racemic chiral frameworks

This table is predictive and based on the known coordination chemistry of carboxylate ligands and related alkyl-substituted benzoates.

Environmental Fate and Biotransformation Aspects

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound in the absence of biological activity. For 4-(Butan-2-yl)benzoic acid, key abiotic pathways would include hydrolysis, photodegradation, and electrochemical degradation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters of benzoic acid, hydrolysis can be a significant degradation pathway. However, this compound itself, being a carboxylic acid, is generally stable to hydrolysis under typical environmental pH conditions. The carboxylic acid group is not readily cleaved by water.

While no specific kinetic data for the hydrolysis of this compound is available, studies on similar compounds like peroxybenzoic acid show that decomposition can occur in aqueous acidic solutions. wikipedia.org The rate of this decomposition is influenced by both the concentration of the acid and the pH of the solution. wikipedia.org For comparison, the hydrolysis of esters such as tert-butyl 2,4,6-trimethylbenzoate (B1236764) has been studied to understand the fission of the alkyl-oxygen bond, which is not directly applicable to the parent carboxylic acid but provides insight into the stability of related structures. nih.gov

Table 1: General Factors Influencing Hydrolysis of Benzoic Acid Derivatives

ParameterInfluence on Hydrolysis Rate
pH Catalyzes the reaction at both acidic and basic extremes.
Temperature Increases the reaction rate.
Substituents Electron-withdrawing or -donating groups on the aromatic ring can affect the stability of the carboxyl group or ester linkage.

This table presents generalized information for benzoic acid derivatives due to the lack of specific data for this compound.

Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous systems, aromatic compounds like this compound can be degraded through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive species like hydroxyl radicals.

For related compounds, such as 4-chlorophenoxyacetic acid, photodegradation in the presence of UV light has been shown to be an effective mineralization process. nih.gov The process often involves the generation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring, leading to its cleavage. nih.gov While specific quantum yields and reaction kinetics for this compound are not documented, it is expected to undergo photodegradation, particularly in the presence of photosensitizers commonly found in natural waters.

Electrochemical oxidation is a water treatment technology that can degrade persistent organic pollutants. Studies on the electrochemical oxidation of benzoic acid on electrodes like boron-doped diamond (BDD) show that it can be completely mineralized to CO2. nih.govnih.gov The degradation pathway typically begins with the formation of hydroxylated intermediates. nih.govnih.gov For benzoic acid, 4-hydroxybenzoic acid is a major initial product, which is then further oxidized to hydroquinone (B1673460) and benzoquinone before the aromatic ring is opened to form aliphatic carboxylic acids. nih.govnih.gov

Table 2: Intermediates in the Electrochemical Oxidation of Benzoic Acid

Intermediate CompoundRole in Degradation Pathway
4-Hydroxybenzoic acid Initial hydroxylation product. nih.gov
Hydroquinone Subsequent oxidation product. nih.gov
Benzoquinone Intermediate before ring cleavage. nih.gov
Aliphatic Carboxylic Acids Products of aromatic ring opening. nih.govnih.gov

This table is based on the degradation of benzoic acid and serves as a model for the potential pathway of this compound.

The presence of the sec-butyl group on the aromatic ring of this compound would likely influence the specific intermediates formed, but the general mechanism of hydroxylation followed by ring cleavage is expected to be similar.

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the environmental breakdown of organic compounds. The degradation of aromatic compounds like this compound by bacteria and fungi is a key process for its removal from the environment.

The initial steps in the microbial degradation of alkylated benzoic acids typically involve enzymatic oxidation. While specific enzymes for this compound have not been characterized, bacteria are known to possess a wide array of oxygenases that can hydroxylate the aromatic ring. iisc.ac.in This hydroxylation is a critical activation step that prepares the ring for subsequent cleavage. For many substituted benzoic acids, the initial attack involves the formation of dihydroxybenzoic acid derivatives. nih.gov For instance, bacteria can convert benzoic acid to catechol, which is a key intermediate in many aromatic degradation pathways. nih.gov

The side-chain substituent can influence the position of hydroxylation and the subsequent degradation pathway. asm.orgnih.gov

Following hydroxylation to form catechol-like intermediates, the aromatic ring is cleaved by dioxygenase enzymes. rsc.org There are two main types of ring cleavage: ortho-cleavage and meta-cleavage. asm.orgnih.gov

Ortho -cleavage: The ring is broken between the two hydroxyl groups of the catechol intermediate.

Meta -cleavage: The ring is broken adjacent to one of the hydroxyl groups.

The type of cleavage is often determined by the substituents on the aromatic ring. asm.orgnih.gov A study on Pseudomonas fluorescens showed that the presence of different side-chains on p-hydroxybenzoic acid influenced whether ortho or meta cleavage occurred. asm.orgnih.gov The resulting aliphatic intermediates are then further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO2, water, and biomass).

Table 3: Key Enzymes in Aromatic Degradation

Enzyme ClassFunctionExample Substrate
Monooxygenases Incorporate one oxygen atom into the substrate (hydroxylation). iisc.ac.inBenzoic Acid
Dioxygenases Incorporate both atoms of molecular oxygen into the substrate (ring cleavage). rsc.orgCatechol

This table provides a general overview of enzymes involved in the degradation of aromatic compounds.

Due to the lack of specific studies on this compound, the precise enzymatic pathways and intermediates remain to be elucidated. However, the general principles of microbial degradation of aromatic compounds provide a strong framework for predicting its environmental fate.

Influence of Environmental Factors on Biodegradation Rates

Generally, the biodegradation of benzoic acid and its derivatives is most efficient under neutral to slightly alkaline pH conditions. For instance, the degradation of benzoic acid by Pseudomonas sp. has been observed to be optimal at a pH of 7.0. nih.gov Temperature also plays a critical role, with studies on benzoic acid-degrading bacteria showing the highest degradation rates at approximately 30°C. nih.gov Extreme temperatures, both high and low, can significantly inhibit microbial activity and thus slow down the biodegradation process. nih.gov

The presence of a microbial population already adapted to degrading similar aromatic compounds can significantly accelerate the breakdown of this compound. The structural complexity of the alkyl side chain can influence the rate of degradation. For example, branched alkyl chains, such as the sec-butyl group in this compound, may present a greater challenge for microbial enzymes compared to straight-chain alkanes.

Based on a risk assessment report for PTBBA by the European Commission, the substance is not considered readily biodegradable based on standard tests. europa.eu This suggests that under typical environmental conditions, the biodegradation of alkylated benzoic acids like this compound may be a slow process.

Table 1: Influence of Environmental Factors on the Biodegradation of Related Benzoic Acids

Environmental FactorOptimal Condition for Benzoic Acid DegradationExpected Influence on this compound
pH 7.0 nih.govOptimal degradation likely near neutral pH.
Temperature 30°C nih.govDegradation rates are expected to be temperature-dependent.
Microbial Adaptation PresentThe presence of adapted microorganisms is crucial for degradation.
Oxygen Availability AerobicAerobic conditions are generally favorable for the initial stages of aromatic ring cleavage.

This table is based on data for benzoic acid and general principles of microbial degradation.

Identification of Biotransformation Products

The biotransformation of this compound is anticipated to proceed through pathways similar to those observed for other alkylated benzoic acids. The initial step in the aerobic degradation of such compounds typically involves the oxidation of the alkyl side chain and/or the aromatic ring.

For many alkylated aromatic compounds, the degradation pathway commences with the oxidation of the alkyl group. This can occur through terminal oxidation to form a carboxylic acid, followed by β-oxidation, which shortens the alkyl chain two carbons at a time. nih.gov Another common initial attack is the hydroxylation of the aromatic ring, catalyzed by dioxygenase enzymes, to form a dihydroxybenzoic acid derivative (a catechol). iisc.ac.in This catechol intermediate is then susceptible to ring cleavage, either through an ortho or meta pathway, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle. researchgate.net

In the case of this compound, potential initial biotransformation products could include:

Hydroxylated derivatives: Introduction of hydroxyl groups onto the aromatic ring.

Side-chain oxidation products: Oxidation of the sec-butyl group to form alcohols, ketones, or shorter-chain carboxylic acids.

For example, the degradation of long-chain n-alkylbenzenes by Alcanivorax sp. has been shown to produce benzoic acid and phenylacetic acid through β-oxidation of the alkyl side chain. nih.gov While the branched nature of the sec-butyl group in this compound may lead to a more complex degradation sequence, the initial steps are likely to involve similar oxidative processes.

Environmental Persistence and Transport Modeling

The environmental persistence and transport of this compound are governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (log Kow), as well as its susceptibility to degradation processes.

Drawing from the data for the related compound 4-tert-butylbenzoic acid (PTBBA), we can infer some potential behaviors. PTBBA has a relatively low vapor pressure and a log Kow of 3.4, indicating a moderate potential for bioaccumulation. europa.eu However, experimental bioconcentration factor (BCF) data for PTBBA are low, suggesting that bioaccumulation is not a significant concern. europa.eu

Transport modeling, such as the Mackay Level I model, performed for PTBBA suggests that at an environmentally relevant pH, the compound will predominantly partition into the water compartment (99.8%). europa.eu Insignificant amounts are expected to be found in air, soil, and sediment. europa.eu Given the structural similarity, it is plausible that this compound would exhibit similar partitioning behavior.

The persistence of this compound in the environment will be largely dependent on its biodegradation rate. As suggested by the data for PTBBA, which is not readily biodegradable, this compound may exhibit a degree of persistence in aquatic environments. europa.eu The lack of functional groups susceptible to hydrolysis suggests that abiotic degradation in water is likely to be slow. europa.eu In soil and sediment, where experimental data is often lacking, degradation is conservatively assumed to be slow. europa.eu

Table 2: Predicted Environmental Distribution of a Related Compound (4-tert-Butylbenzoic acid)

Environmental CompartmentPredicted Distribution (%)
Water99.8 europa.eu
Air<0.1 europa.eu
Soil<0.1 europa.eu
Sediment<0.1 europa.eu

This data is for 4-tert-butylbenzoic acid and is used as a proxy for this compound.

Future Research Directions and Emerging Applications

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. For the synthesis of 4-(Butan-2-yl)benzoic acid, this translates to the development of methods that are more environmentally friendly and efficient. Key areas of future research in this domain include:

Catalyst Advancement : Research is likely to focus on creating more robust and recyclable catalysts for Friedel-Crafts reactions. This includes the development of solid acid catalysts that can replace traditional Lewis acids like aluminum chloride, thereby minimizing waste and simplifying purification processes.

Alternative Reaction Pathways : Exploring alternative synthetic routes that avoid harsh reagents and minimize byproducts is a critical research direction. This could involve biocatalytic methods using enzymes or whole-cell systems to perform specific transformations under mild conditions. For instance, the use of Pseudomonas putida enzymes for biocatalytic oxidation presents a sustainable alternative.

Green Chemistry Approaches : The application of green chemistry principles, such as the use of microwave irradiation to accelerate reactions and reduce energy consumption, is a promising area. Solvent-free reaction conditions are also being explored to minimize the environmental impact of organic solvents. Research into micellar-mediated synthesis in aqueous media also shows promise for creating more eco-friendly processes. researchgate.net

A comparative analysis of current and potential future synthetic methods highlights the drive towards sustainability:

MethodKey AdvantagesCurrent LimitationsFuture Research Focus
Friedel-Crafts AlkylationScalable and cost-effectiveRequires harsh conditions and generates wasteDevelopment of recyclable solid acid catalysts
Oxidation of 4-(Butan-2-yl)benzyl AlcoholMilder conditionsRequires synthesis of the starting alcoholImproving oxidation efficiency and selectivity
Carboxylation of Brominated IntermediatesHighly regioselectiveMulti-step process with expensive reagentsDeveloping more cost-effective carboxylation agents
Biocatalytic SynthesisSustainable and highly specificLower yields and potential for enzyme inhibitionEnzyme engineering for improved activity and stability
Microwave-Assisted SynthesisRapid reaction times and high yieldsScalability can be a challengeDevelopment of continuous-flow microwave reactors

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. researchgate.net For this compound, machine learning (ML) models can be employed to predict various properties and behaviors, accelerating the discovery and development of new applications.

Predicting Reaction Outcomes : AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes for this compound and its derivatives. acs.orgfrontiersin.org This can help chemists to identify the most promising reaction conditions before even entering the lab, saving time and resources.

Structure-Property Relationship Modeling : By analyzing the structural features of this compound and related molecules, ML models can predict their physical, chemical, and biological properties. bohrium.comchemrxiv.orgresearchgate.netacs.org This is particularly useful for designing new molecules with tailored functionalities. For example, ML can be used to predict the Hammett constants, which quantify the electronic effects of the butan-2-yl group on the reactivity of the benzoic acid ring. bohrium.comchemrxiv.orgresearchgate.netacs.orgchemrxiv.org

Accelerating Materials Discovery : AI can be used to screen virtual libraries of molecules based on this compound to identify candidates with desirable properties for specific applications, such as liquid crystals or polymers.

The application of machine learning in this area can be summarized in the following table:

Application AreaMachine Learning TechniquePredicted Property/OutcomePotential Impact
Synthesis PlanningRetrosynthesis AlgorithmsOptimal synthetic routesReduced experimental effort and cost
Property PredictionQuantitative Structure-Activity/Property Relationship (QSAR/QSPR)Solubility, reactivity, biological activityFaster identification of promising candidate molecules
Materials ScienceGenerative ModelsNovel molecular structures with desired propertiesAccelerated discovery of new materials

Exploration of Novel Supramolecular Architectures with Tailored Functionalities

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach to creating new materials with unique properties. This compound, with its combination of a rigid aromatic ring and a flexible, chiral alkyl group, is an excellent candidate for building complex supramolecular architectures.

Liquid Crystals : The specific shape and chirality of this compound could be exploited to design new liquid crystalline materials. The interplay between the hydrogen bonding of the carboxylic acid groups and the steric interactions of the sec-butyl groups could lead to the formation of novel mesophases.

Chiral Recognition : The chiral nature of this compound makes it a promising building block for creating supramolecular hosts capable of chiral recognition. nih.govrsc.org This could have applications in enantioselective separations and catalysis.

Functional Gels : Self-assembly of this compound derivatives in various solvents could lead to the formation of functional gels. These materials could find applications in areas such as drug delivery and soft robotics.

The potential for forming diverse supramolecular structures is a key area for future investigation.

Advanced Studies on Environmental Impact and Remediation Strategies

As with any chemical compound, understanding the environmental fate and potential impact of this compound is crucial. Future research will likely focus on its persistence, bioaccumulation, and toxicity.

Biodegradation Pathways : Investigating the microbial degradation of this compound is essential to determine its environmental persistence. pwsrcac.orgnih.gov Studies have shown that the branching of the alkyl side chain can affect the rate of biodegradation of related compounds. nih.gov Identifying the specific microorganisms and enzymatic pathways involved in its breakdown will be a key research focus. nih.gov

Toxicity Assessment : Comprehensive toxicological studies are needed to assess the potential risks of this compound and its degradation products to various organisms in the ecosystem.

Remediation Technologies : In the event of environmental contamination, developing effective remediation strategies will be important. This could involve bioremediation approaches that utilize microorganisms capable of degrading the compound, or advanced oxidation processes.

Key research questions regarding the environmental impact of this compound are outlined below:

Research AreaKey QuestionsPotential Methodologies
BiodegradationWhat are the primary degradation pathways? What is the half-life in different environmental compartments?Microcosm studies, isolation and characterization of degrading microorganisms. nih.gov
EcotoxicityWhat are the acute and chronic effects on aquatic and terrestrial organisms?Standardized ecotoxicity tests (e.g., on algae, daphnia, fish).
RemediationWhat are the most effective methods for removing it from contaminated soil and water?Development of bioremediation and advanced oxidation processes.

Investigation of Stereochemical Influence on Reactivity and Self-Assembly

The presence of a chiral center in the butan-2-yl group of this compound introduces the element of stereochemistry, which can have a profound impact on its chemical and physical properties.

Stereoselective Synthesis : Developing efficient methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is a critical first step. tohoku.ac.jp This will allow for the investigation of the properties of the individual enantiomers.

Chiral Self-Assembly : The stereochemistry of the molecule will undoubtedly influence its self-assembly behavior. doi.org Investigating how the pure enantiomers and racemic mixtures of this compound self-assemble into different supramolecular structures is a fascinating area of research. This could lead to the discovery of materials with unique chiroptical properties. rsc.org

Enantioselective Reactions : The chiral environment provided by the enantiomers of this compound could be utilized in enantioselective catalysis or as a chiral auxiliary in asymmetric synthesis.

The influence of stereochemistry on the properties and applications of this compound is a rich field for future exploration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.